molecular formula C8H10BrFN2O B12077705 3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine

3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine

Cat. No.: B12077705
M. Wt: 249.08 g/mol
InChI Key: PSLRNGSHDYBTCY-UHFFFAOYSA-N
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Description

3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine is a pyridine derivative with a propan-1-amine side chain and halogen substituents (bromo and fluoro) on the pyridine ring. This compound is structurally characterized by a 5-bromo and 2-fluoro substitution pattern on the pyridin-3-yl moiety, which influences its electronic properties and reactivity. Such halogenated pyridines are often used as intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors or imaging agents due to their ability to participate in cross-coupling reactions and modulate bioavailability .

Properties

Molecular Formula

C8H10BrFN2O

Molecular Weight

249.08 g/mol

IUPAC Name

3-(5-bromo-2-fluoropyridin-3-yl)oxypropan-1-amine

InChI

InChI=1S/C8H10BrFN2O/c9-6-4-7(8(10)12-5-6)13-3-1-2-11/h4-5H,1-3,11H2

InChI Key

PSLRNGSHDYBTCY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1OCCCN)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthetic preparation of 3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine involves several steps. One common approach is the reaction of 5-bromo-3-fluoropyridin-2-amine (a precursor) with an appropriate alcohol or alkoxide in the presence of a base. The reaction proceeds through an etherification process, resulting in the desired compound.

Reaction Conditions::
  • Precursor: 5-bromo-3-fluoropyridin-2-amine
  • Alcohol or Alkoxide: Used as the nucleophile
  • Base: Facilitates the etherification reaction

Industrial Production Methods:: Industrial-scale production typically involves optimization of reaction conditions, purification steps, and scalability. specific industrial methods are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

Reactions Undergone::

    Etherification: The key reaction leading to the formation of .

  • Other reactions may include substitution, reduction, and functional group transformations.
Common Reagents and Conditions::
  • Alcohols or Alkoxides: Used as nucleophiles.
  • Bases (e.g., sodium hydride, potassium carbonate): Facilitate the etherification reaction.

Major Products:: The major product is 3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine itself.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for potential bioactivity or as a probe in biological studies.

    Medicine: May serve as a starting point for drug development.

    Industry: Applied in the production of specialty chemicals.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It could interact with cellular targets, enzymes, or receptors, leading to various effects. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS Number Substituents (Pyridine Ring) Molecular Weight (g/mol) Key Properties/Applications
3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine Not explicitly provided 5-Bromo, 2-Fluoro (position 3) ~248.03 (calculated) Likely intermediate for drug synthesis
3-((5-Bromopyridin-3-yl)oxy)propan-1-amine 1289056-75-2 5-Bromo (position 3) 231.09 Building block for pharmaceuticals
3-((4-Bromopyridin-2-yl)oxy)propan-1-amine 1289076-09-0 4-Bromo (position 2) ~231.09 (estimated) Positional isomer; reactivity studies
3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine 1249063-85-1 5-Fluoro (position 2) 170.19 Radiopharmaceutical imaging agent
Fluoxetine Hydrochloride (N-Methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine) 56296-78-7 Phenyl, 4-Trifluoromethylphenoxy 345.79 SSRI antidepressant

Key Differences and Implications

Substituent Position and Electronic Effects :

  • The 5-bromo-2-fluoro substitution on the pyridin-3-yl ring (target compound) introduces both steric bulk and electron-withdrawing effects, which may enhance stability and direct reactivity toward nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling .
  • In contrast, 3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine (CAS 1249063-85-1) lacks bromine but retains fluorine, which reduces molecular weight and may improve solubility for radiopharmaceutical applications .

Biological Activity :

  • Fluoxetine Hydrochloride derivatives (e.g., USP Fluoxetine RS) demonstrate that the propan-1-amine chain, when paired with aromatic/heteroaromatic groups, is critical for binding to serotonin transporters . The target compound’s halogenated pyridine may confer distinct pharmacokinetic profiles compared to phenyl-based analogs.

Synthetic Utility :

  • Bromine in the target compound facilitates functionalization (e.g., substitution with amines or aryl groups), whereas fluorine enhances metabolic stability. The absence of bromine in 3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine limits its utility in metal-catalyzed reactions but improves clearance rates in vivo, as seen in analogous imaging agents .

Thermophysical Properties :

  • Propan-1-amine derivatives exhibit unique viscosity behavior in alcohol solutions. For example, ηΔ (viscosity deviation) is lower in systems with stronger solvation effects, suggesting that halogen substituents may influence intermolecular interactions .

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